molecular formula C9H17NO4 B3265050 Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- CAS No. 401612-75-7

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-

Cat. No.: B3265050
CAS No.: 401612-75-7
M. Wt: 203.24 g/mol
InChI Key: XFXFITZGBVSHCA-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (systematic IUPAC name) is a nitrile-functionalized compound featuring a triethylene glycol monomethyl ether chain attached to the third carbon of the propane backbone. Its structure comprises a nitrile group (-CN) at the first carbon and a hydrophilic oligoethylene glycol chain (-O-(CH₂CH₂O)₃-CH₂CH₂OH) at the third carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXFITZGBVSHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785947
Record name 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401612-75-7
Record name 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- can be synthesized through a two-step process :

    Reaction of 2-chloroethanol with thionitrile: This step produces 2-(2-chloroethoxy)acetonitrile.

    Reaction of 2-(2-chloroethoxy)acetonitrile with ethylene glycol: Under alkaline conditions, this reaction yields 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile.

Chemical Reactions Analysis

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- has several applications in scientific research :

    Chemistry: It is used as an intermediate in organic synthesis.

    Biology: It can be used in the synthesis of biologically active molecules.

    Industry: It is used as a solvent and in the production of various chemicals.

Mechanism of Action

The mechanism of action of propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethoxy groups can form hydrogen bonds with other molecules .

Comparison with Similar Compounds

Substituent Chain Length and Hydrophilicity

  • Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]- (CAS 10143-54-1): Structure: Shorter chain with two ethoxy units and a terminal hydroxyl group (-O-(CH₂CH₂O)₂-CH₂CH₂OH). Properties: Increased hydrophilicity compared to longer-chain analogs due to the hydroxyl group, enhancing water solubility. Applications may include hydrogels or polar solvent systems . Molecular Formula: C₇H₁₃NO₃ (inferred).
  • Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (Target Compound): Structure: Three ethoxy units with a terminal hydroxyl group (-O-(CH₂CH₂O)₃-CH₂CH₂OH). Properties: Extended chain length improves flexibility and solubility in both aqueous and organic phases. Likely used in polymer precursors or as a surfactant . Molecular Formula: C₉H₁₇NO₄ (calculated molecular weight: ~219.24 g/mol).
  • Propanenitrile, 3-[2-(2-butoxyethoxy)ethoxy]- (CAS 35633-48-8): Structure: Two ethoxy units with a terminal butoxy group (-O-(CH₂CH₂O)₂-CH₂CH₂O-C₄H₉). Properties: The butoxy group increases lipophilicity, making this compound suitable for coatings or non-polar solvents. Molecular Formula: C₁₁H₂₁NO₃ (molecular weight: 215.29 g/mol) .

Functional Group Variations

  • 3-[2-[2-(Naphthalen-1-ylamino)ethoxy]ethoxy]propiononitrile: Structure: Features a naphthylamino group (-NH-C₁₀H₇) instead of hydroxyl. Higher toxicity risk due to aromatic amines . CAS: 78527-63-4.
  • Propanenitrile, 3-[2-(5-hexen-2-ynyloxy)ethoxy]- (CAS 106933-31-7) :

    • Structure : Unsaturated hexenynyloxy group (-O-CH₂-C≡C-CH₂-CH₂-CH₂).
    • Properties : The alkyne and alkene moieties enable click chemistry or polymerization reactions. Higher reactivity compared to saturated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Substituent Chain Molecular Weight (g/mol) Key Applications
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- - C₉H₁₇NO₄ -O-(CH₂CH₂O)₃-CH₂CH₂OH 219.24 Polymer precursors, surfactants
Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]- 10143-54-1 C₇H₁₃NO₃ -O-(CH₂CH₂O)₂-CH₂CH₂OH 159.18 Hydrogels, solvents
Propanenitrile, 3-[2-(2-butoxyethoxy)ethoxy]- 35633-48-8 C₁₁H₂₁NO₃ -O-(CH₂CH₂O)₂-CH₂CH₂O-C₄H₉ 215.29 Coatings, non-polar solvents
3-[2-[2-(Naphthalen-1-ylamino)ethoxy]ethoxy]propiononitrile 78527-63-6 C₁₇H₁₉N₃O₂ -O-(CH₂CH₂O)₂-NH-C₁₀H₇ 297.35 Dyes, electronic materials

Biological Activity

Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- is a compound with the molecular formula C7H13NO3 and a molecular weight of 159.1830 g/mol. This organic compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.1830 g/mol
  • CAS Number : 401612-75-7

The biological activity of propanenitrile is primarily attributed to its functional groups, particularly the nitrile and hydroxyethoxy groups. These groups facilitate interactions with various molecular targets through:

  • Nucleophilic Addition : The nitrile group can undergo nucleophilic substitution reactions.
  • Hydrogen Bonding : Hydroxyethoxy groups enhance hydrophilicity and enable hydrogen bonding with biological macromolecules.

Biological Activity

Research indicates that propanenitrile exhibits several biological activities:

Inhibition of mTOR Pathway

Recent studies have demonstrated that compounds similar to propanenitrile can inhibit the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. Specifically:

  • mTORC1 Inhibition : Compounds related to propanenitrile have shown strong inhibition of the mTORC1 pathway in various cancer cell lines such as PC3 and HeLa cells .
  • Selective Activity : Unlike rapamycin, which inhibits both mTORC1 and mTORC2, certain derivatives of propanenitrile selectively inhibit mTORC1 without affecting mTORC2, suggesting a potential for reduced side effects associated with broader mTOR inhibition .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of propanenitrile on cancer cell lines:

  • Cell Viability Assays : High concentrations (50 μM) were found to reduce cell viability significantly, indicating potential as an anti-cancer agent .
  • Mechanism of Action in Cancer Cells : The compound appears to downregulate key signaling pathways involved in tumor growth by inhibiting protein synthesis through mTORC1 inhibition.

Case Studies

Several research studies have investigated the biological effects of propanenitrile and its analogs:

StudyFindings
Sarbassov et al. (2020)Demonstrated that analogs of propanenitrile inhibit mTORC1 in HeLa and PC3 cells without affecting mTORC2 .
Pendergrass et al. (2021)Reported cytotoxic effects in E. coli models, suggesting broad-spectrum antimicrobial properties .
BenchChem Analysis (2024)Described the synthesis methods and potential applications in organic synthesis and medicinal chemistry.

Safety Profile

According to PubChem, propanenitrile is classified as hazardous:

  • Hazard Statements : Causes severe skin burns and eye damage, indicating a need for caution when handling this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A three-step process involves:

Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by purification via silica gel chromatography .

Further functionalization with trichloroethyl chloride in dichloromethane and triethylamine .

Final coupling reactions with fluorinated or heterocyclic moieties (e.g., pyrimidine derivatives) under controlled conditions .

  • Key Considerations : Reaction temperature (<40°C), anhydrous solvents, and inert atmospheres are critical to prevent hydrolysis of the nitrile group .

Q. How is this compound characterized analytically?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 1055 [M+H]+) and purity .
  • HPLC (High-Performance Liquid Chromatography) : Retention time analysis (e.g., 0.81–1.00 minutes under SQD-FA05 conditions) ensures reproducibility .
  • NMR (Nuclear Magnetic Resonance) : ¹H/¹³C NMR resolves structural features like ethoxy chain connectivity and nitrile group placement (not explicitly in evidence but inferred from synthetic steps) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., hydrogen bromide) .
  • Spill Management : Avoid water flushing; collect spills with inert adsorbents and dispose via hazardous waste protocols .

Q. How does the compound’s stability influence storage conditions?

  • Methodological Answer :

  • Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation of the nitrile group .
  • Avoid exposure to strong acids/bases, which may hydrolyze the ethoxy chains or nitrile functionality .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace THF with DMF to enhance solubility of intermediates during coupling reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) for higher recovery of viscous intermediates .

Q. How to resolve contradictions in analytical data (e.g., LCMS vs. HPLC)?

  • Methodological Answer :

  • Cross-Validation : Pair LCMS with high-resolution MS (HRMS) to confirm molecular ion peaks and rule out matrix interference .
  • Column Calibration : Use standardized HPLC columns (C18 or phenyl-hexyl) to minimize retention time variability across batches .
  • Degradation Studies : Monitor stability under analytical conditions (e.g., UV exposure in HPLC) to identify decomposition artifacts .

Q. What computational tools predict the compound’s solubility and solvent interactions?

  • Methodological Answer :

  • QSAR (Quantitative Structure-Activity Relationship) : Predict logP values (~1.2) to guide solvent selection (e.g., ethanol/water mixtures) .
  • Molecular Dynamics (MD) Simulations : Model ethoxy chain flexibility and hydrogen bonding with polar solvents (e.g., DMSO) .
  • COSMO-RS (Conductor-like Screening Model for Real Solvents) : Estimate solubility parameters for formulation design .

Q. How does structural modification of the ethoxy chain impact biological activity?

  • Methodological Answer :

  • Chain Length Variation : Shorten ethoxy units to reduce steric hindrance in drug delivery systems (e.g., complexation with hydrophobic APIs) .
  • Functional Group Addition : Introduce fluorinated groups (e.g., -CF₃) to enhance blood-brain barrier penetration in CNS-targeted therapies .
  • Biological Assays : Use fluorescence polarization to measure binding affinity with model enzymes (e.g., cytochrome P450) .

Q. What strategies mitigate toxicity risks in in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : Identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) using hepatic microsome assays .
  • Prodrug Design : Mask the nitrile group with enzymatically cleavable esters to reduce acute toxicity (H302) .
  • Dose Escalation Studies : Conduct subchronic toxicity tests in rodent models to establish NOAEL (No Observed Adverse Effect Level) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-
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Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.